1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate
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Overview
Description
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate is a complex organic compound that integrates multiple functional groups, including a benzothiazole ring, an azetidine ring, and a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with methoxy-substituted carboxylic acids under acidic conditions.
Azetidine Ring Formation: The azetidine ring is often synthesized via cyclization reactions involving appropriate amine precursors.
Coupling with Thiophene Carboxylate: The final step involves the esterification or amidation of the azetidine intermediate with thiophene-2-carboxylic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may utilize optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products:
Oxidation: Methoxybenzothiazole aldehydes or acids.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In material science, this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- 2-(4-Methoxyphenyl)-1,3-benzothiazole
Uniqueness: 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both benzothiazole and azetidine rings, along with the thiophene carboxylate group, provides a versatile scaffold for further functionalization and optimization in drug design.
This detailed overview highlights the multifaceted nature of this compound, showcasing its potential across various scientific domains
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-20-11-4-2-5-12-14(11)17-16(23-12)18-8-10(9-18)21-15(19)13-6-3-7-22-13/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBOBWRWHHFCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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